molecular formula C15H12ClNO4S B4706498 2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate

2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate

Cat. No. B4706498
M. Wt: 337.8 g/mol
InChI Key: UOGOCJJHHNIZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate, also known as CGP7930, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site antagonists, which are compounds that target the glycine receptor in the central nervous system.

Scientific Research Applications

2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its effect on the central nervous system. Studies have shown that this compound can modulate the activity of the glycine receptor, which is involved in various neurological processes such as pain perception, anxiety, and sleep regulation. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders such as epilepsy and schizophrenia.

Mechanism of Action

2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate acts as a glycine site antagonist, which means that it inhibits the activity of the glycine receptor. The glycine receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. By inhibiting the activity of the glycine receptor, this compound can modulate neuronal activity and affect various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can modulate the activity of the glycine receptor, which can lead to changes in neuronal excitability. Additionally, this compound has been shown to have anxiolytic and anticonvulsant effects, which may be related to its ability to modulate the activity of the glycine receptor.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate has several advantages and limitations for lab experiments. One of the main advantages is its specificity for the glycine receptor, which allows for targeted modulation of neuronal activity. Additionally, this compound has been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-2-oxoethyl N-(2-thienylcarbonyl)glycinate. One area of research is the development of more specific and potent glycine site antagonists, which may have improved therapeutic potential. Additionally, there is a need for further research on the mechanisms of action of this compound, particularly in relation to its effects on various neurological processes. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in relation to neurological disorders such as epilepsy and schizophrenia.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It acts as a glycine site antagonist and has been shown to modulate the activity of the glycine receptor, which is involved in various neurological processes. While this compound has several advantages and limitations for lab experiments, there are several future directions for research on this compound, particularly in relation to the development of more specific and potent glycine site antagonists and the potential therapeutic applications of this compound for neurological disorders.

properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-11-5-2-1-4-10(11)12(18)9-21-14(19)8-17-15(20)13-6-3-7-22-13/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGOCJJHHNIZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(=O)CNC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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